3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide chemical structure and properties
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide, also known by its synonym Diversifolide, is a naturally occurring sesquiterpenoid lactone. This compound is a constituent of Xanthium sibiricum, a plant with a history of use in traditional medicine. As a member of the xanthanolide class of sesquiterpenoids, it possesses a characteristic gamma-lactone fused to a seven-membered ring system. While detailed experimental data on its biological activity remains limited in publicly accessible literature, the broader family of sesquiterpene lactones from Xanthium species is known for a range of pharmacological effects, including anti-inflammatory and cytotoxic activities. This document provides a summary of the available chemical and physical properties of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide and outlines a general experimental context based on related compounds.
Chemical Structure and Properties
The chemical identity of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is established through its structural formula and systematic nomenclature.
Chemical Structure:
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IUPAC Name: 6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one[1]
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Synonyms: Diversifolide, (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide[1]
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Chemical Class: Sesquiterpenoid, Gamma-lactone[1]
The structure features a hydroxyl group and a lactone ring, which are key functional groups that likely contribute to its chemical reactivity and biological activity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₃ | PubChem[1] |
| Molecular Weight | 224.30 g/mol | PubChem[1] |
| Physical Description | Oil | ChemFaces[2] |
| Purity | ≥98% (Commercially available standard) | ChemFaces[2] |
| XLogP3 | 1.7 | PubChem[1] |
| Polar Surface Area | 46.5 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: The XLogP3 value suggests moderate lipophilicity. The polar surface area and hydrogen bond donor/acceptor counts indicate the potential for interactions with biological macromolecules.
Spectral Data
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not available in the public scientific literature. Characterization of this compound would typically involve the following spectroscopic techniques:
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¹H NMR and ¹³C NMR: To determine the carbon-hydrogen framework and the connectivity of atoms.
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Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and lactone carbonyl (C=O) stretching vibrations.
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Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.
Source and Isolation
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a natural product isolated from the roots of the plant Xanthium sibiricum[2]. This plant is a member of the Asteraceae family and is known to produce a variety of sesquiterpene lactones.
General Experimental Protocol for Isolation of Sesquiterpenoids from Xanthium species
While a specific protocol for the isolation of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is not available, a general methodology for the extraction of related compounds from Xanthium species can be outlined. This serves as a template for researchers aiming to isolate this and similar compounds.
Methodology Details:
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Extraction: The dried and powdered root material is typically extracted with a suitable organic solvent. The choice of solvent is critical and is often determined by the polarity of the target compounds.
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Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. This step helps in the preliminary fractionation of the extract.
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Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. Column chromatography with stationary phases like silica gel or Sephadex is commonly used for initial separation. Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
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Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including NMR, MS, and IR spectroscopy.
Biological Activity and Potential Applications
Specific biological activities for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide have not been detailed in the available scientific literature. However, the parent plant, Xanthium sibiricum, and its constituent sesquiterpene lactones are known to possess a range of pharmacological properties.
Extracts and compounds from Xanthium sibiricum have been reported to exhibit:
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Anti-inflammatory effects
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Antibacterial activity
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Antiviral properties
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Antitumor activity
It is plausible that 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide contributes to the overall bioactivity of the plant extract. Further research is required to elucidate its specific biological functions and mechanisms of action.
Postulated Signaling Pathway Involvement
Given the known activities of other sesquiterpene lactones, it is hypothesized that this compound could interact with key inflammatory signaling pathways. A common target for this class of compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation.
This diagram illustrates a potential mechanism where the compound might inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This remains a hypothesis pending experimental validation.
Conclusion and Future Directions
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a structurally defined natural product with potential for further scientific investigation. The primary challenge for researchers is the lack of detailed published experimental data. Future research should focus on:
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Re-isolation and Full Characterization: A complete spectroscopic and physicochemical characterization is necessary to establish a comprehensive profile of the compound.
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Biological Screening: A broad-based biological screening is warranted to identify its specific pharmacological activities.
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Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate its molecular mechanism of action will be crucial.
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Synthetic Approaches: The development of a total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.
This technical guide provides a foundational overview of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide based on the currently available information. It is intended to serve as a starting point for researchers interested in exploring the chemical and biological properties of this and related natural products.
